![molecular formula C18H19NO6S B2443814 methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate CAS No. 439107-36-5](/img/structure/B2443814.png)
methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate
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Overview
Description
“Methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate” is a complex organic compound . It features a benzoxazin ring, a common structure in many bioactive molecules. The methoxyphenylsulfonyl group attached to the benzoxazin ring could potentially influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzoxazin ring, a sulfonyl group, and a methoxy group . The presence of these functional groups can significantly influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While specific properties for this compound are not available in the search results, similar compounds often exhibit properties influenced by the presence of the benzoxazin ring, sulfonyl group, and methoxy group .Scientific Research Applications
Chemical Synthesis and Compound Development
Methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate is a compound that falls within the broader class of chemicals known as 1,2-benzoxazines. These compounds have been the subject of extensive research due to their interesting chemical properties and potential applications. For instance, the synthesis of 1,2-oxazines and related compounds, such as 1,2-benzoxazines, has been explored for their use as chiral synthons and in the development of electrophilic agents, highlighting their significance in chemical synthesis and pharmaceutical applications (Sainsbury, 1991).
Advanced Oxidation Processes
The role of advanced oxidation processes (AOPs) in treating various pollutants, including acetaminophen, has been studied, demonstrating the importance of chemical derivatives in environmental applications. This research highlights the potential utility of benzoxazine derivatives in the degradation pathways of environmental contaminants, thus contributing to the remediation efforts of persistent organic pollutants (Qutob et al., 2022).
Pharmaceutical Research and Development
The synthesis of pharmaceutical compounds, especially those involved in the treatment of gastric conditions such as proton pump inhibitors, has benefited from the study of benzoxazine derivatives. These studies emphasize the role of these compounds in developing novel synthesis processes for active pharmaceutical ingredients (APIs) and their impurities, contributing to the pharmaceutical industry's understanding of drug synthesis and impurity profiling (Saini et al., 2019).
Biomedical Applications
In biomedical research, the study of DNA minor groove binders such as Hoechst 33258 and its analogues, which are structurally related to benzoxazine derivatives, has proven crucial. These studies have provided insights into the interaction of these compounds with DNA, offering potential applications in cancer therapy, radioprotection, and as tools in molecular biology (Issar & Kakkar, 2013).
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate” are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s structure and therefore its ability to interact with its targets.
properties
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-23-14-7-9-15(10-8-14)26(21,22)19-13(11-18(20)24-2)12-25-17-6-4-3-5-16(17)19/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFLSYJASWSZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(COC3=CC=CC=C32)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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